1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-(1H-Indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro carbon atom, with an indole-2-carbonyl group attached to the piperidine nitrogen. This structural motif places it within a broader class of spiro compounds known for their conformational rigidity and diverse biological activities, including receptor binding and enzyme inhibition .
For example, 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are prepared by reacting spiro piperidine precursors with acyl chlorides under mild conditions . Similarly, the target compound could be synthesized by introducing the indole-2-carbonyl group to a preformed 3H-spiro[2-benzofuran-1,3'-piperidine]-3-one core .
Properties
IUPAC Name |
1'-(1H-indole-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19(18-12-14-6-1-4-9-17(14)22-18)23-11-5-10-21(13-23)16-8-3-2-7-15(16)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOBCAACLHCLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The unique spiro structure of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is characterized by two interconnected rings sharing a single atom. This structural feature enhances the compound's stability and broadens its spectrum of biological activities. The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and environmentally friendly methods that allow for the simultaneous formation of multiple bonds in a single step.
Biological Activities
The biological activities associated with this compound are diverse and include:
- Anticancer Properties : The indole moiety is known to interact with various receptors and enzymes, influencing critical cellular processes such as apoptosis and cell proliferation. Research indicates that this compound may act as an antagonist for specific receptors involved in cancer cell signaling pathways, suggesting potential therapeutic applications in oncology .
- Neuroprotective Effects : Given its ability to influence neuroinflammatory pathways, this compound may also have applications in treating neurodegenerative diseases. Studies have shown that indole derivatives can modulate neuroinflammatory responses, which are crucial in conditions like Alzheimer's disease .
- Anti-inflammatory Activity : The compound has been noted for its potential to reduce inflammation by interacting with inflammatory mediators, making it a candidate for developing treatments for inflammatory disorders .
Case Studies and Research Findings
Research has demonstrated the efficacy of compounds similar to this compound in various biological contexts:
Anticancer Activity
A study highlighted the synthesis of spiro pyrazole-oxindole analogues exhibiting significant cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. The observed IC50 values were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising anticancer profile .
Neuroprotective Studies
Research focusing on indole derivatives has shown their potential in mitigating neuroinflammation and promoting neuronal survival under stress conditions. This suggests that compounds with similar structures could be further explored for neuroprotective therapies .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with other structurally related compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole Derivative | Precursor for various biologically active molecules; lacks spiro structure. |
| Indole-3-acetic acid | Plant Hormone | Different biological activities; simpler structure compared to the target compound. |
| Indole-3-carboxylic acid | Indole Derivative | Significant biological activities; lacks the complex spiro system. |
| 5-Fluoroindole | Halogenated Indole | Enhanced pharmacological properties but lacks the spiro configuration. |
The comparative analysis shows that while many indole derivatives exhibit biological activity, the unique spiro structure of this compound may contribute to its enhanced stability and broader therapeutic potential.
Mechanism of Action
The mechanism of action of 1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of spirocyclic compounds are highly dependent on substituents and ring puckering. Below is a comparative analysis of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Receptor Binding: The indole-2-carbonyl group in the target compound may enhance interactions with sigma receptors (S1R/S2R), similar to the benzimidazolyl group in CHEMBL4877, which shows nanomolar affinity for S2R . In contrast, bromobenzoyl derivatives (e.g., ) lack explicit receptor data, suggesting substituent polarity and aromaticity are critical for target engagement. (S)-[18F]Fluspidine’s benzyl group contributes to high S1R selectivity, highlighting the role of lipophilic substituents in blood-brain barrier penetration .
Conformational Rigidity: Spiro systems enforce non-planar conformations, influencing binding pocket compatibility. For example, Phainanoid F’s activity is attributed to its strained spirocyclic core . The target compound’s piperidine ring puckering (as defined by Cremer-Pople coordinates) could similarly modulate receptor interactions .
Synthetic Feasibility :
- Acylation reactions (e.g., using indole-2-carbonyl chloride) are scalable for spiro piperidine derivatives, as demonstrated for 1'-acyl-1-benzyl-spiro compounds .
Safety Considerations :
- Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate () exhibits acute oral toxicity (Category 4) and respiratory irritation, suggesting that ester/carbamate derivatives may require structural optimization for therapeutic use.
Structure-Activity Relationship (SAR) Insights
- Indole vs. Benzimidazole: The indole-2-carbonyl group’s hydrogen-bonding capacity (N–H and carbonyl) may mimic endogenous ligands at S1R/S2R, whereas benzimidazole derivatives (e.g., CHEMBL4877) rely on π-π stacking and halogen bonding .
- Spiro Ring Size: Smaller spiro systems (e.g., benzofuran-piperidine vs.
Biological Activity
1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound belonging to the spiroindolone class, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique spiro structure that combines an indole moiety with a benzofuran and piperidine framework, contributing to its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 346.386 g/mol. The presence of functional groups such as the indole and carbonyl enhances its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the activation of pro-apoptotic proteins such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .
- Anti-inflammatory Effects : Similar compounds within the indole family have shown potential anti-inflammatory properties, suggesting that this spiroindolone derivative may also possess such activities .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Cytotoxicity Assessment : In vitro studies indicated that derivatives of spiroindolone compounds exhibited IC50 values significantly lower than doxorubicin against cancer cell lines. For instance, one analogue showed an IC50 value of 5.7 µg/mL against HCT-116 cells, indicating potent cytotoxicity .
- Mechanism of Action : ELISA assays revealed that the compound induces apoptosis through a mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | Indole core; spiro structure | Different carbonyl position affecting reactivity |
| Spiro[isobenzofuran-1,4'-piperidine] | Basic spiro structure without indole | Lacks the indole moiety's biological activity |
| Indole Derivatives | Various substituents on indole ring | Diverse biological profiles but less structural complexity |
This table illustrates how the unique spiroindolone structure differentiates it from other compounds within its class while highlighting its potential for specific biological activities not shared by simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
